Tetracos-7-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

137202-05-2 |

|---|---|

Molecular Formula |

C24H48 |

Molecular Weight |

336.6 g/mol |

IUPAC Name |

tetracos-7-ene |

InChI |

InChI=1S/C24H48/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-24H2,1-2H3 |

InChI Key |

IPHYINUHXVJENI-UHFFFAOYSA-N |

Canonical SMILES |

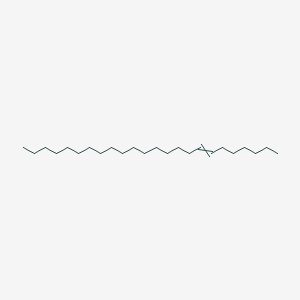

CCCCCCCCCCCCCCCCC=CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-Tetracos-7-ene: A Comprehensive Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Tetracos-7-ene is a naturally occurring long-chain monounsaturated alkene that has been identified as a significant component of the chemical profiles of a diverse range of organisms. This technical guide provides an in-depth overview of the known natural sources of (Z)-Tetracos-7-ene, detailed experimental protocols for its isolation and identification, and an exploration of its biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, entomology, ornithology, and drug discovery.

Natural Occurrence and Sources

(Z)-Tetracos-7-ene has been primarily identified in two major biological contexts: as a cuticular hydrocarbon in insects and as a component of the uropygial gland secretions in birds.

Insect Cuticular Hydrocarbons

Cuticular hydrocarbons (CHCs) are a layer of lipids covering the exoskeleton of most insects, playing crucial roles in preventing desiccation and mediating chemical communication. (Z)-Tetracos-7-ene is a frequently encountered alkene in the CHC profiles of various insect species, particularly within the order Hymenoptera (ants, bees, and wasps).

In numerous ant species, (Z)-Tetracos-7-ene is a key component of the colony-specific odor, facilitating nestmate recognition and social cohesion. Its relative abundance can vary between species and even between different colonies of the same species, contributing to the chemical signature that allows ants to distinguish friend from foe.

Table 1: Quantitative Data of (Z)-Tetracos-7-ene in Selected Ant Species

| Species | Family | Relative Abundance (%) of (Z)-Tetracos-7-ene | Reference |

| Formica polyctena | Formicidae | 1.5 - 4.5 | [1] |

| Formica rufa | Formicidae | 0.8 - 3.2 | [1] |

| Myrmica rubra | Formicidae | Present, but not quantified | N/A |

Avian Uropygial Gland Secretions

The uropygial gland, or preen gland, is a holocrine gland located at the base of the tail of most bird species. It secretes a complex mixture of oils that birds spread over their feathers during preening. These secretions are essential for feather maintenance, waterproofing, and may also play a role in chemical signaling and defense against ectoparasites.

(Z)-Tetracos-7-ene has been identified as a constituent of the uropygial gland secretions of the Green Woodhoopoe (Phoeniculus purpureus). While the exact function of this compound in avian biology is not yet fully understood, it is likely to contribute to the overall chemical properties of the preen oil.

Table 2: Presence of (Z)-Tetracos-7-ene in Avian Uropygial Gland Secretions

| Species | Family | Presence of (Z)-Tetracos-7-ene | Reference |

| Green Woodhoopoe (Phoeniculus purpureus) | Phoeniculidae | Identified | N/A |

Experimental Protocols

The isolation and identification of (Z)-Tetracos-7-ene from natural sources typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Insect Cuticular Hydrocarbons

Objective: To extract cuticular hydrocarbons, including (Z)-Tetracos-7-ene, from insect samples for GC-MS analysis.

Materials:

-

Insect specimens (e.g., ants)

-

Hexane (analytical grade)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Micropipette

-

Nitrogen gas stream or rotary evaporator

Procedure:

-

Collect insect specimens and freeze them at -20°C until extraction.

-

For each sample, place a known number of individuals (e.g., 5-10 ants) into a clean glass vial.

-

Add a sufficient volume of hexane to completely submerge the insects (e.g., 500 µL).

-

Agitate the vial on a vortex mixer for 2 minutes to facilitate the dissolution of the cuticular lipids.

-

Carefully remove the insect bodies from the vial using clean forceps.

-

Concentrate the hexane extract to a smaller volume (e.g., 50-100 µL) under a gentle stream of nitrogen or using a rotary evaporator. This step increases the concentration of the analytes for better detection.

-

Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the extracted cuticular hydrocarbons, including (Z)-Tetracos-7-ene.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 320°C

-

Hold at 320°C for 10 minutes

-

-

Column Flow Rate: 1.0 mL/min

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-600

Identification: The identification of (Z)-Tetracos-7-ene is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard or with published mass spectral data. The mass spectrum of (Z)-Tetracos-7-ene will show a molecular ion peak at m/z 336 and characteristic fragmentation patterns for a long-chain alkene. The position of the double bond can be confirmed by derivatization techniques, such as with dimethyl disulfide (DMDS), followed by GC-MS analysis.

Extraction and Analysis of Avian Uropygial Gland Secretions

Objective: To extract and analyze the lipid components, including (Z)-Tetracos-7-ene, from the uropygial gland of birds.

Procedure:

-

Gently squeeze the papilla of the uropygial gland of a captured and restrained bird to express the secretion.

-

Collect the secretion directly into a glass capillary tube or by wiping the papilla with a clean piece of filter paper.

-

Extract the collected secretion with a suitable organic solvent, such as hexane or a mixture of chloroform and methanol (2:1, v/v).

-

The subsequent analysis by GC-MS follows a similar protocol to that described for insect cuticular hydrocarbons, with potential adjustments to the temperature program to accommodate the wider range of compounds that may be present in the preen oil.

Biosynthesis of (Z)-Tetracos-7-ene

The biosynthesis of (Z)-Tetracos-7-ene in insects proceeds through a series of enzymatic steps that are common to the production of other unsaturated cuticular hydrocarbons.

Diagram 1: Biosynthetic Pathway of (Z)-Tetracos-7-ene in Insects

Caption: Proposed biosynthetic pathway of (Z)-7-Tetracosene in insects.

The key steps in this pathway are:

-

De novo fatty acid synthesis: Acetyl-CoA and malonyl-CoA are used by fatty acid synthase (FAS) to produce saturated fatty acyl-CoAs, typically with chain lengths of C16 or C18.

-

Elongation: A series of elongase enzymes sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl chain, extending it to the required length of 24 carbons to form tetracosanoyl-CoA.

-

Desaturation: A specific fatty acyl-CoA desaturase, likely a Δ9-desaturase, introduces a double bond at the 9th position of the tetracosanoyl-CoA, forming (Z)-9-tetracosenoyl-CoA.

-

Reduction and Decarboxylation: The unsaturated fatty acyl-CoA is then thought to be converted to the corresponding hydrocarbon by a P450 enzyme complex that likely involves a reductase and a decarboxylase. A shift in the double bond position from Δ9 to Δ7 may occur during or after this final step, a phenomenon that has been observed in the biosynthesis of other insect alkenes.

Diagram 2: Experimental Workflow for (Z)-Tetracos-7-ene Analysis

Caption: General experimental workflow for the analysis of (Z)-7-Tetracosene.

Conclusion

(Z)-Tetracos-7-ene is a widespread natural product found in both the insect and avian worlds, where it likely serves important biological functions related to chemical communication and physiological maintenance. The standardized protocols for its extraction and analysis provided in this guide, coupled with an understanding of its biosynthetic origins, offer a solid foundation for further research into the ecological significance and potential applications of this and other related long-chain alkenes. Future studies focusing on the specific enzymes involved in its biosynthesis and its precise roles in organismal interactions will undoubtedly provide deeper insights into the chemical ecology of these fascinating creatures.

References

The intricate pathway of Tetracos-7-ene biosynthesis in insects: A technical guide

For Immediate Release

[City, State] – October 28, 2025 – A comprehensive technical guide detailing the biosynthetic pathways of tetracos-7-ene, a significant cuticular hydrocarbon in insects, has been released today. This guide offers an in-depth exploration of the enzymatic processes, genetic regulation, and experimental methodologies crucial for understanding the production of this key semiochemical. Tailored for researchers, scientists, and drug development professionals, this document provides a foundational understanding for potential applications in pest management and the development of novel insecticides.

Cuticular hydrocarbons (CHCs) are essential for insects, forming a protective layer on their cuticle that prevents desiccation and facilitates chemical communication. This compound, a mono-unsaturated alkene with 24 carbon atoms and a double bond at the seventh position, is a common component of the CHC profile in many insect species, playing a vital role in mate recognition and aggregation behaviors. The biosynthesis of this compound is a complex process, primarily occurring in specialized abdominal cells called oenocytes.

The Core Biosynthetic Pathway

The synthesis of this compound begins with the de novo synthesis of fatty acids.[1][2] The entire process can be broken down into four key stages:

-

Fatty Acid Synthesis: The pathway is initiated by the enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA. Subsequently, Fatty Acid Synthase (FAS) utilizes acetyl-CoA as a primer and malonyl-CoA as an extender to produce saturated fatty acids, typically with 16 or 18 carbon atoms (palmitoyl-CoA or stearoyl-CoA).[3]

-

Elongation: To achieve the 24-carbon backbone of this compound, the initial fatty acyl-CoA products undergo a series of elongation steps. This process is catalyzed by a family of enzymes known as elongases (ELOs). Each cycle of elongation adds a two-carbon unit from malonyl-CoA to the growing acyl chain. The specificity of the elongase enzymes determines the final chain length of the fatty acid precursor.[4][5]

-

Desaturation: The introduction of the characteristic double bond at the seventh carbon position is a critical step catalyzed by a specific fatty acid desaturase. These enzymes, often referred to as Δ-desaturases, exhibit high substrate and positional specificity. In the case of this compound, a Δ7-desaturase acts on the 24-carbon saturated fatty acyl-CoA precursor. The nomenclature "Δ7" indicates that the double bond is introduced between the 7th and 8th carbon atoms from the carboxyl end of the fatty acid.[3][6]

-

Reductive Decarbonylation: The final step in the formation of this compound involves the conversion of the 24-carbon mono-unsaturated fatty acyl-CoA into the corresponding hydrocarbon. This is a two-step process. First, a fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to a fatty aldehyde. Subsequently, a cytochrome P450 enzyme of the CYP4G subfamily catalyzes an oxidative decarbonylation reaction, removing the carbonyl carbon and producing the final alkene, this compound.[7][8]

Key Enzymes and Their Regulation

The precise composition of an insect's CHC profile is tightly regulated by the expression and activity of the enzymes involved in this pathway. The specificity of the elongases and desaturases are particularly crucial in determining the final hydrocarbon products. For instance, the presence and activity of a Δ7-desaturase is a prerequisite for the synthesis of 7-alkenes like this compound.

In the model organism Drosophila melanogaster, several desaturase and elongase genes have been identified and functionally characterized, providing insights into the genetic basis of CHC diversity.[2][9][10] While a specific Δ7-desaturase and a C24-specific elongase directly responsible for this compound production have yet to be definitively characterized in all insect species, studies on insects that produce high levels of 7-alkenes are paving the way for their identification.

Experimental Methodologies

The study of this compound biosynthesis employs a range of advanced molecular and analytical techniques. A typical workflow for investigating this pathway is as follows:

-

CHC Extraction and Analysis: Cuticular hydrocarbons are extracted from the insect cuticle using a non-polar solvent like hexane. The resulting extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual hydrocarbon components, including this compound.[1][11]

-

Transcriptomic Analysis of Oenocytes: To identify the genes involved in the biosynthetic pathway, researchers often perform transcriptomic analysis (e.g., RNA-seq) on isolated oenocytes. This allows for the identification of candidate elongase, desaturase, FAR, and CYP4G genes that are highly expressed in these specialized cells.[9][12]

-

Functional Gene Characterization: The function of candidate genes is typically validated using reverse genetics techniques, such as RNA interference (RNAi). By knocking down the expression of a specific gene, researchers can observe the resulting changes in the CHC profile. A reduction in this compound levels following the knockdown of a particular desaturase or elongase gene would provide strong evidence for its role in the pathway.[2]

-

Heterologous Expression: To confirm the specific function of an enzyme, its corresponding gene can be expressed in a heterologous system, such as yeast or a different insect cell line. The enzymatic activity of the expressed protein can then be assayed by providing it with potential substrates and analyzing the products.

Quantitative Data Summary

Quantitative data on the biosynthesis of this compound is crucial for understanding the efficiency and regulation of the pathway. The following table summarizes key quantitative parameters that are typically investigated. Note: The values presented here are illustrative and will vary depending on the insect species and experimental conditions.

| Parameter | Description | Typical Range of Values |

| Enzyme Kinetics | ||

| Km (Desaturase) | Michaelis constant for the fatty acyl-CoA substrate. | 1 - 50 µM |

| Vmax (Desaturase) | Maximum reaction velocity of the desaturase enzyme. | 0.1 - 5 nmol/min/mg protein |

| Km (Elongase) | Michaelis constant for the fatty acyl-CoA substrate. | 5 - 100 µM |

| Vmax (Elongase) | Maximum reaction velocity of the elongase enzyme. | 0.5 - 10 nmol/min/mg protein |

| Gene Expression | ||

| Relative mRNA levels | Expression levels of desaturase and elongase genes in oenocytes compared to other tissues. | 10 - 1000 fold enrichment |

| Product Yield | ||

| This compound abundance | Percentage of this compound in the total CHC profile. | 1 - 30% |

Visualizing the Pathway and Experimental Workflows

To further elucidate the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound in insects.

Caption: Experimental workflow for studying this compound biosynthesis.

This technical guide provides a solid framework for understanding the biosynthesis of this compound in insects. Further research into the specific enzymes and regulatory mechanisms will undoubtedly open new avenues for the development of targeted and environmentally friendly pest control strategies.

References

- 1. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A female-specific desaturase gene responsible for diene hydrocarbon biosynthesis and courtship behaviour in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Evolution and Functional Diversification of Fatty Acid Desaturases after Recurrent Gene Duplication in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene Group: DESATURASES [flybase.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. uniprot.org [uniprot.org]

- 9. pnas.org [pnas.org]

- 10. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 11. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Partial characterization of a fatty acid desaturase gene in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetracos-7-ene: Chemical Structure, Stereoisomers, and Analytical Protocols

This technical guide provides a comprehensive overview of Tetracos-7-ene, a long-chain monounsaturated alkene. The focus is on its chemical structure, potential stereoisomers, and detailed experimental protocols relevant to its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are working with or have an interest in long-chain aliphatic hydrocarbons.

Chemical Structure and Stereoisomerism

This compound is a hydrocarbon with a 24-carbon chain and a single double bond located at the 7th carbon position. Its molecular formula is C24H48. The presence of the double bond introduces the possibility of stereoisomerism.

Stereoisomers

The double bond in this compound can exist in two different geometric configurations, leading to two stereoisomers:

-

(Z)-Tetracos-7-ene (cis-isomer): In this isomer, the carbon chains on either side of the double bond are on the same side.

-

(E)-Tetracos-7-ene (trans-isomer): In this isomer, the carbon chains on either side of the double bond are on opposite sides.

These two isomers are diastereomers of each other and can have different physical and chemical properties. The specific stereochemistry is crucial in biological systems and material science applications.

Predicted Physical and Chemical Properties

| Property | Predicted Value | Unit | Source/Basis for Prediction |

| Molecular Weight | 336.65 | g/mol | Calculated |

| Melting Point | ~20-30 | °C | Analogy to other C24 alkenes |

| Boiling Point | > 350 | °C | Analogy to other C24 alkenes |

| Density | ~0.8 | g/cm³ | Analogy to other long-chain hydrocarbons |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | - | General principle for long-chain hydrocarbons |

| XLogP3 | ~9.8 | Computed for analogous C24:1 fatty acids[1][2] |

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound is not available, a plausible synthetic route can be designed using established organic chemistry reactions. A common method for constructing a specific double bond geometry is the Wittig reaction.

Proposed Synthetic Workflow

The synthesis of (Z)-Tetracos-7-ene can be envisioned through a Wittig reaction between an appropriate phosphonium ylide and an aldehyde. A similar strategy has been used for the synthesis of other long-chain unsaturated compounds.[3]

Experimental Protocol for Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For long-chain alkenes like this compound, derivatization to more volatile esters is often performed, though direct analysis is also possible. The following is a general protocol.

Objective: To identify and quantify this compound in a sample.

Materials:

-

Sample containing this compound

-

Hexane (or other suitable organic solvent)

-

Internal standard (e.g., a long-chain alkane not present in the sample)

-

GC-MS instrument with a suitable column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in hexane. Add a known amount of the internal standard. For complex mixtures, a derivatization to fatty acid methyl esters (FAMEs) might be necessary if the alkene is part of a larger lipid structure.[4][5]

-

GC-MS Instrument Setup:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes. This program should be optimized based on the specific sample matrix.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 50-500.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

The mass spectrum should show a molecular ion peak (M+) at m/z 336.7 and a characteristic fragmentation pattern for a long-chain alkene.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Experimental Protocol for Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry.

Objective: To confirm the chemical structure and determine the stereochemistry of this compound.

Materials:

-

Purified sample of this compound

-

Deuterated chloroform (CDCl3)

-

NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of CDCl3.

-

Acquisition: Acquire the ¹H NMR spectrum.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~5.3-5.4 ppm: Multiplet, 2H (vinylic protons, -CH=CH-). The coupling constant (J) between these protons is indicative of the stereochemistry (~10 Hz for cis and ~15 Hz for trans).

-

~2.0 ppm: Multiplet, 4H (allylic protons, -CH₂-CH=).

-

~1.2-1.4 ppm: Broad singlet/multiplet, ~34H (methylene protons in the aliphatic chain, -(CH₂)n-).

-

~0.88 ppm: Triplet, 6H (terminal methyl protons, -CH₃).

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ):

-

~130 ppm: Two signals for the vinylic carbons (-CH=CH-). The chemical shifts can sometimes provide clues about the stereochemistry. Alkene carbons typically appear in the 120-140 ppm range.[6]

-

~27-32 ppm: Signals for the allylic and other methylene carbons.

-

~22.7 ppm: Signal for the methylene carbon adjacent to the terminal methyl group.

-

~14.1 ppm: Signal for the terminal methyl carbons.

-

By carefully analyzing the coupling constants in the ¹H NMR spectrum and the chemical shifts in both the ¹H and ¹³C NMR spectra, the precise structure and stereochemistry of this compound can be confirmed.

References

- 1. 17Z-Tetracosenoic acid | C24H46O2 | CID 14178786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nervonic Acid | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A SYNTHESIS OF (Z)-OCTADEC-9-ENEDIOIC ACID : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetracos-7-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracos-7-ene (C24H48) is a long-chain monounsaturated alkene. As an internal alkene, the position of its double bond at the seventh carbon atom influences its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, including its physical characteristics, chemical behavior, and potential synthetic routes. Due to the limited availability of experimental data for this specific isomer, many of the presented values are estimations based on data from analogous long-chain alkenes. This document aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are primarily determined by its long hydrocarbon chain and the presence of a single C=C double bond. These properties are crucial for understanding its behavior in various chemical and biological systems.

Physical Properties

The physical state and solubility of this compound are dictated by its nonpolar nature and high molecular weight. The following table summarizes its key physical properties.

| Property | Value (Predicted/Estimated) | Notes |

| Molecular Formula | C24H48 | |

| Molecular Weight | 336.65 g/mol | |

| Appearance | Colorless liquid or waxy solid | Dependent on temperature and purity. |

| Boiling Point | ~390-410 °C | Estimated based on similar long-chain alkenes. Boiling point increases with chain length. |

| Melting Point | ~15-25 °C | Dependent on the stereochemistry of the double bond (cis/trans). The cis isomer generally has a lower melting point. |

| Density | ~0.8 g/cm³ | Slightly less dense than water. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform). | The long hydrocarbon chain makes it highly nonpolar. |

Chemical Properties

The chemical reactivity of this compound is centered around the carbon-carbon double bond, which can undergo a variety of addition reactions. The stability of the molecule is influenced by the substitution pattern of the double bond.

| Property | Description |

| Reactivity | The C=C double bond is a site of high electron density, making it susceptible to electrophilic attack. Common reactions include hydrogenation, halogenation, hydrohalogenation, and oxidation. As an internal alkene, its reactivity can be sterically hindered compared to terminal alkenes.[1][2] |

| Stability | Generally stable under normal conditions. The stability of the alkene increases with the number of alkyl substituents on the double bond.[3] Trans isomers are typically more stable than cis isomers due to reduced steric strain.[3] |

| Spectroscopic Data | ¹H NMR: Vinyl protons are expected to appear in the δ 5.3-5.5 ppm region. The coupling constant (J) between the vinyl protons can distinguish between cis (~10 Hz) and trans (~15 Hz) isomers.[4][5][6] ¹³C NMR: The sp² hybridized carbons of the double bond are expected to resonate in the δ 120-140 ppm range.[4][7] IR Spectroscopy: A characteristic C=C stretching vibration is expected around 1640-1680 cm⁻¹. The C-H stretching of the vinyl hydrogens appears above 3000 cm⁻¹.[8][9][10] Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 336. Fragmentation patterns would involve cleavage at the allylic positions.[11][12][13] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, established methods for the synthesis of long-chain internal alkenes can be adapted.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes with a defined double bond position.[14][15][16][17][18]

Reaction Scheme: Heptanal + Heptadecyltriphenylphosphonium ylide → this compound + Triphenylphosphine oxide

Generalized Protocol:

-

Preparation of the Phosphonium Ylide:

-

React 1-bromoheptadecane with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form heptadecyltriphenylphosphonium bromide.

-

Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF or DMSO) under an inert atmosphere to generate the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of heptanal in the same solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Extract the product with a nonpolar solvent (e.g., hexane).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to isolate this compound.

-

Synthesis of this compound via Olefin Metathesis

Olefin metathesis offers an alternative route to internal alkenes.[19]

Reaction Scheme: 1-Octene + 1-Octadecene --(Metathesis Catalyst)--> this compound + Ethylene

Generalized Protocol:

-

Reaction Setup:

-

In a reaction vessel under an inert atmosphere, dissolve 1-octene and 1-octadecene in a dry, degassed solvent (e.g., dichloromethane or toluene).

-

Add a suitable metathesis catalyst (e.g., Grubbs' catalyst).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as TLC or GC.

-

The reaction is driven by the removal of the volatile ethylene byproduct.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the catalyst by adding a suitable agent (e.g., ethyl vinyl ether).

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

-

Mandatory Visualizations

Experimental Workflow: Wittig Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Logical Relationship: Factors Affecting Alkene Stability

Caption: Key factors influencing the thermodynamic stability of alkenes.

Potential Signaling Pathways and Biological Relevance

While there is no direct evidence of this compound's involvement in specific signaling pathways, other very-long-chain monounsaturated fatty acids, such as nervonic acid (cis-15-tetracosenoic acid), are known to be important components of biological membranes, particularly in the nervous system.[20][21] Nervonic acid is a key component of myelin sheath sphingolipids.[20]

Given its structural similarity, it is plausible that this compound, or its metabolites, could play a role in:

-

Membrane Fluidity and Structure: Incorporation into cell membranes could alter their physical properties.

-

Lipid Signaling: It could serve as a precursor to signaling molecules or interact with lipid-sensing proteins.

Further research is required to elucidate any specific biological functions of this compound. The workflow for investigating such potential roles is outlined below.

Experimental Workflow: Investigating Biological Activity

Caption: A potential workflow to investigate the biological activity of this compound.

Conclusion

This compound is a long-chain internal alkene with physical and chemical properties that are largely predictable based on its structure. While specific experimental data is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided synthetic protocols offer viable routes for its preparation, and the outlined workflows suggest avenues for future research into its potential biological significance. This document serves as a valuable resource for scientists and researchers interested in the study and application of this compound.

References

- 1. Radical-Mediated Functionalization of Internal Alkenes: Synthesis of Multisubstituted Allylic and Homoallylic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. tutorchase.com [tutorchase.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Taking Olefin Metathesis to the Limit: Stereocontrolled Synthesis of Trisubstituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nervonic acid - Wikipedia [en.wikipedia.org]

- 21. Nervonic Acid | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Biological Activity of Tetracos-7-ene

Notice: Despite a comprehensive search of scientific literature and databases, no specific information regarding the preliminary biological activity, pharmacological properties, or toxicological studies of "Tetracos-7-ene" is publicly available at this time. This document addresses the general context of long-chain alkenes and outlines the methodologies that would be employed to investigate the biological activity of a novel compound like this compound, should such research be undertaken.

Introduction to this compound

This compound is a long-chain unsaturated hydrocarbon with the chemical formula C₂₄H₄₈. Its structure consists of a 24-carbon chain with a single double bond located at the seventh carbon position. While the biological roles of many long-chain hydrocarbons are understood in the context of plant and insect biochemistry (e.g., as components of cuticular waxes and pheromones), the specific pharmacological or biological activities of this compound have not been characterized in the scientific literature.

General Biological Context of Long-Chain Alkenes

Long-chain alkanes and alkenes are primarily known for their structural and metabolic roles in various organisms. In plants, they are crucial components of the cuticle, providing a protective barrier against environmental stress. In some microorganisms, long-chain hydrocarbons can be utilized as a carbon source.

While direct evidence is lacking for this compound, some studies on other long-chain hydrocarbons have suggested potential for biological activity, including modest antimicrobial or cytotoxic effects. However, these findings are highly dependent on the specific chemical structure, including chain length and the position of double bonds.

Hypothetical Experimental Protocols for Assessing Biological Activity

Should this compound be investigated for its preliminary biological activity, a standard battery of in vitro and in silico screening assays would be employed. The following represents a hypothetical workflow for such an investigation.

In Vitro Cytotoxicity Assays

A primary step in evaluating a novel compound is to determine its effect on cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the solvent-treated control cells.

Antimicrobial Activity Screening

The potential for a novel compound to inhibit the growth of microorganisms is a common preliminary screen.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity

-

Microorganism Preparation: Bacterial (e.g., Escherichia coli, Staphylococcus aureus) and fungal (e.g., Candida albicans) strains are grown in appropriate broth media to a standardized concentration.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways and Logical Relationships

Given the lipophilic nature of this compound, any potential biological activity would likely involve interaction with cellular membranes or lipid-binding proteins. A hypothetical workflow for investigating such interactions is presented below.

Caption: Hypothetical workflow for investigating the biological activity of this compound.

Data Presentation

As no quantitative data on the biological activity of this compound is available, the following tables are presented as templates for how such data would be structured.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines.

| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| HeLa | Data Not Available | Data Not Available | Data Not Available |

| HepG2 | Data Not Available | Data Not Available | Data Not Available |

| A549 | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Antimicrobial Activity of this compound.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | Data Not Available |

| Staphylococcus aureus | Data Not Available |

| Candida albicans | Data Not Available |

Conclusion

The preliminary biological activity of this compound remains uncharacterized in the public domain. This guide provides a framework of standard experimental approaches that would be necessary to elucidate its potential cytotoxic, antimicrobial, or other pharmacological effects. Future research is required to determine if this compound possesses any significant biological activities that would warrant further investigation for drug development or other scientific applications. The provided protocols, diagrams, and tables are illustrative of the methodologies and data presentation formats that would be utilized in such a research endeavor.

Unveiling Tetracos-7-ene: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic approaches for Tetracos-7-ene, a long-chain mono-unsaturated alkene. Primarily identified as a natural product in avian preen gland secretions, its discovery has opened avenues for research into chemical ecology and animal communication. This document details the initial identification, analytical methodologies, and potential synthetic pathways, offering valuable information for researchers in natural product chemistry, chemical synthesis, and drug development.

Discovery and Historical Context

The discovery of this compound is rooted in the field of chemical ecology, specifically in the analysis of avian uropygial gland secretions. The uropygial gland, or preen gland, is a holocrine gland found in the majority of bird species that produces a complex mixture of lipids, waxes, and other organic compounds. These secretions are essential for feather maintenance, waterproofing, and, as research has increasingly shown, chemical communication.

(Z)-Tetracos-7-ene was first identified as a significant component of the volatile fraction of the uropygial gland secretion of the green woodhoopoe (Phoeniculus purpureus) .[1][2][3] This discovery was detailed in a 2004 study by Burger, Reiter, Borzyk, and du Plessis, which aimed to characterize the chemical composition of this bird's unique and pungent preen oil.[1][2][3] The researchers noted that the secretion of the green woodhoopoe has a persistent and obnoxious odor, suggesting a potential defensive function against predators and parasites.[1][2][3]

The identification of (Z)-Tetracos-7-ene and other long-chain alkenes in this context suggests their role as semiochemicals, molecules that mediate interactions between organisms. In birds, these chemical signals may be involved in species recognition, mate selection, and territorial marking. The work on the green woodhoopoe's secretions has been cited in numerous subsequent studies on avian chemical communication, highlighting its foundational importance in understanding the chemical ecology of birds.

Physicochemical Properties

Quantitative data for this compound is not extensively documented in a single source. The following table summarizes key physicochemical properties based on available information for long-chain alkenes and data from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₈ | - |

| Molecular Weight | 336.6 g/mol | - |

| Isomeric Form (Natural) | (Z)-isomer | Burger et al., 2004 |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| IUPAC Name | (Z)-Tetracos-7-ene | - |

Experimental Protocols

Isolation and Identification from Natural Sources

The initial identification of (Z)-Tetracos-7-ene from the uropygial gland secretion of the green woodhoopoe employed a combination of chromatographic and spectrometric techniques.[1][2][3]

Protocol for Analysis of Uropygial Gland Secretions:

-

Sample Collection: Uropygial gland secretions are collected from the bird's preen gland papilla using sterile techniques, such as with a glass capillary tube or by absorption onto a clean, inert material.

-

Extraction: The collected secretion is extracted with a suitable organic solvent, for example, dichloromethane or hexane, to isolate the lipid-soluble components.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is analyzed by GC-MS to separate the individual volatile components and obtain their mass spectra. A non-polar or semi-polar capillary column is typically used for the separation of long-chain hydrocarbons.

-

Determination of Double Bond Position: To unequivocally determine the position of the double bond in the alkene chain, a derivatization technique is employed. A common method is the reaction with dimethyl disulfide (DMDS), which forms a thioether adduct. The mass spectrum of this adduct fragments in a predictable manner, revealing the original location of the double bond.

-

Stereochemistry Determination: The stereochemistry of the double bond (Z or E) is typically determined by comparing the retention time and mass spectrum of the natural product with those of synthetic standards of known stereochemistry.

Chemical Synthesis

While a specific, dedicated synthesis of this compound is not widely reported, its structure lends itself to established methods for the synthesis of long-chain mono-unsaturated alkenes, particularly those used for insect pheromones with similar structural motifs. The Wittig reaction is a powerful and commonly employed method for the stereoselective synthesis of alkenes.

Proposed Synthetic Pathway via Wittig Reaction:

This proposed synthesis involves the reaction of an aldehyde with a phosphonium ylide. To synthesize (Z)-Tetracos-7-ene, one could retrospectively disconnect the molecule at the double bond, leading to two possible disconnections. A practical approach would involve the reaction of heptanal with the ylide generated from heptadecyltriphenylphosphonium bromide.

Step 1: Preparation of the Phosphonium Salt

Heptadecyl bromide is reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile or toluene) under reflux to yield heptadecyltriphenylphosphonium bromide.

Step 2: Generation of the Ylide

The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous, aprotic solvent like tetrahydrofuran (THF) to deprotonate the carbon adjacent to the phosphorus, forming the phosphonium ylide.

Step 3: The Wittig Reaction

Heptanal is added to the solution of the ylide at low temperature (e.g., -78 °C). The reaction mixture is then allowed to warm to room temperature. The use of salt-free ylides or specific reaction conditions can favor the formation of the (Z)-isomer.

Step 4: Work-up and Purification

The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to isolate (Z)-Tetracos-7-ene.

Biological Activity and Potential Applications

The primary known biological context of (Z)-Tetracos-7-ene is its role as a semiochemical in the green woodhoopoe.[1][2][3] The pungent odor of the bird's preen gland secretion, of which this alkene is a component, is thought to serve as a defense mechanism against predators and ectoparasites. The complex blend of volatile compounds likely acts as a chemical signature that can convey information about the individual's species, sex, and social status.

While specific signaling pathways involving this compound have not been elucidated, its presence as a major constituent of a biologically active secretion suggests it plays a crucial role in the chemical ecology of the green woodhoopoe.

For drug development professionals, long-chain hydrocarbons and their derivatives can have interesting physicochemical properties that may be exploited in formulation science, for example, as excipients or in the creation of lipid-based drug delivery systems. Furthermore, the study of natural products involved in chemical defense can inspire the development of new antimicrobial or repellent agents.

Visualizations

Logical Workflow for Identification of (Z)-Tetracos-7-ene

Caption: Workflow for the isolation and identification of (Z)-Tetracos-7-ene.

Proposed Wittig Synthesis Pathway

Caption: Proposed synthetic route to (Z)-Tetracos-7-ene via the Wittig reaction.

References

Unveiling the Potential of (Z)-7-Tetracosene as an Insect Pheromone: A Technical Guide

For Immediate Release

[City, State] – [Date] – (Z)-7-Tetracosene, a long-chain monoene, has emerged as a significant semiochemical in the intricate world of insect communication. This technical guide provides an in-depth analysis of its role as a pheromone, consolidating available research for scientists, researchers, and drug development professionals. The focus is on its function in key insect species, methodologies for its study, and its potential applications.

Introduction to (Z)-7-Tetracosene as a Pheromone

(Z)-7-Tetracosene (C₂₄H₄₈) is a cuticular hydrocarbon that plays a crucial role in the chemical communication of several insect species. Unlike volatile pheromones that act over long distances, (Z)-7-Tetracosene often functions as a contact or close-range pheromone, influencing critical behaviors such as mating and territorial marking. Its presence on the insect cuticle allows for species and sex recognition, directly impacting reproductive success and social interactions.

Species Utilizing (Z)-7-Tetracosene

Current research has identified (Z)-7-Tetracosene as a key pheromonal component in the following species:

| Species | Order | Family | Pheromonal Function |

| Drosophila birchii | Diptera | Drosophilidae | Female sex pheromone |

| Philanthus triangulum (European Beewolf) | Hymenoptera | Crabronidae | Male territorial marking pheromone |

Quantitative Analysis of Pheromonal Activity

Detailed quantitative data on the behavioral and electrophysiological responses to (Z)-7-Tetracosene is still an active area of research. However, existing studies provide a foundational understanding of its potency.

| Species | Assay Type | Dosage/Concentration | Observed Response |

| Drosophila birchii | Behavioral (Courtship Index) | [Data not available] | [Data not available] |

| Drosophila birchii | EAG (mV response) | [Data not available] | [Data not available] |

| Philanthus triangulum | Behavioral (Territorial Marking) | [Data not available] | [Data not available] |

| Philanthus triangulum | EAG (mV response) | [Data not available] | [Data not available] |

Experimental Protocols

Synthesis of (Z)-7-Tetracosene

The synthesis of (Z)-7-Tetracosene with high stereoselectivity is crucial for studying its biological activity. The Wittig reaction is a common and effective method for creating the requisite (Z)-double bond.

Protocol: Wittig Olefination for (Z)-7-Tetracosene Synthesis

-

Preparation of the Phosphonium Ylide:

-

React 1-bromoheptane with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form heptyltriphenylphosphonium bromide.

-

Treat the resulting phosphonium salt with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0°C to -78°C) to generate the corresponding ylide.

-

-

Aldehyde Preparation:

-

Prepare heptadecanal from the corresponding alcohol, heptadecan-1-ol, via oxidation using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).

-

-

Wittig Reaction:

-

Add the freshly prepared heptadecanal to the ylide solution at low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction of the ylide with the aldehyde forms an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

-

Using a non-stabilized ylide under salt-free conditions favors the formation of the (Z)-isomer.

-

-

Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a nonpolar solvent such as hexane.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with hexane, to isolate (Z)-7-Tetracosene.

-

Confirm the structure and stereochemistry using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.

-

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.

Protocol: EAG Assay for (Z)-7-Tetracosene

-

Antenna Preparation:

-

Immobilize an adult insect (e.g., Drosophila birchii) on a platform using wax or a specialized holder.

-

Excise one antenna at the base.

-

Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

-

Odorant Delivery:

-

Dissolve synthetic (Z)-7-Tetracosene in a high-purity solvent (e.g., hexane) to create a stock solution.

-

Prepare a serial dilution of the stock solution to test a range of concentrations.

-

Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified and humidified air through the pipette, directing the odorant-laden air over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the resulting voltage changes (depolarizations) from the antenna using a high-impedance amplifier.

-

Measure the amplitude of the EAG response for each stimulus.

-

Use a solvent blank as a negative control and a known potent odorant as a positive control.

-

Analyze the dose-response relationship between the concentration of (Z)-7-Tetracosene and the EAG response amplitude.

-

Behavioral Assays

Behavioral assays are essential to determine the functional significance of (Z)-7-Tetracosene.

Protocol: Courtship Behavior Assay for Drosophila birchii

-

Fly Preparation:

-

Collect virgin male and female D. birchii shortly after eclosion.

-

House them individually to ensure sexual naivety.

-

Age the flies for the species-specific period of sexual maturation.

-

-

Experimental Arena:

-

Use a small, transparent observation chamber (e.g., a watch glass or a small petri dish) to conduct the assays.

-

-

Pheromone Application:

-

Create a synthetic blend of cuticular hydrocarbons mimicking a female D. birchii, with and without (Z)-7-Tetracosene.

-

Alternatively, use a dummy fly (a dead fly of a different species or a small, inert object) coated with the synthetic blend.

-

-

Observation and Data Collection:

-

Introduce a single male fly into the arena with a dummy fly treated with the synthetic blend (or a live, pheromone-deficient female).

-

Record the male's courtship behaviors, which may include orientation, tapping, wing vibration (singing), licking, and attempted copulation.

-

Quantify the courtship vigor, latency to initiate courtship, and duration of courtship behaviors.

-

Compare the responses of males to blends with and without (Z)-7-Tetracosene to determine its effect on inducing courtship.

-

Signaling Pathways

The perception of cuticular hydrocarbons like (Z)-7-Tetracosene is a complex process involving multiple proteins and neuronal pathways.

Caption: Generalized signaling pathway for insect pheromone perception.

Explanation of the Pathway:

-

(Z)-7-Tetracosene molecules enter the sensillum lymph through pores in the cuticle.

-

Odorant-Binding Proteins (OBPs) bind to the hydrophobic pheromone molecules, solubilizing them and transporting them to the dendritic membrane of an olfactory receptor neuron (ORN).

-

The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) , which is part of a heterodimeric complex with the Odorant Receptor Co-receptor (Orco) .

-

This binding event induces a conformational change in the OR-Orco complex, which functions as a ligand-gated ion channel, leading to its opening.

-

The influx of ions causes a depolarization of the neuronal membrane.

-

If the depolarization reaches the threshold, an action potential is generated and travels down the axon of the ORN.

-

The signal is transmitted to a specific glomerulus within the antennal lobe of the insect's brain.

-

In the glomerulus, the ORN synapses with projection neurons , which then relay the information to higher brain centers for processing, ultimately leading to a specific behavioral response .

Potential Applications

The understanding of (Z)-7-Tetracosene's role as a pheromone opens up several avenues for practical applications, particularly in pest management.

-

Mating Disruption: Dispersing synthetic (Z)-7-Tetracosene in the environment could interfere with the ability of males to locate females, thereby disrupting mating and reducing the reproductive rate of pest species that utilize this pheromone.

-

Monitoring and Trapping: Baits containing (Z)-7-Tetracosene could be used in traps to monitor the population of specific insect pests. This information can guide the timing and application of other control measures.

-

Lure-and-Kill Strategies: Combining (Z)-7-Tetracosene with an insecticide in a targeted bait could attract and eliminate specific pest insects with minimal impact on non-target organisms.

Future Directions

Further research is needed to fully elucidate the potential of (Z)-7-Tetracosene. Key areas for future investigation include:

-

Identification in other species: Screening a wider range of insects for the presence and function of (Z)-7-Tetracosene.

-

Quantitative behavioral studies: Conducting detailed dose-response experiments to precisely quantify its effects on behavior.

-

Receptor identification and characterization: Identifying the specific olfactory receptors that detect (Z)-7-Tetracosene in different species.

-

Field trials: Evaluating the efficacy of (Z)-7-Tetracosene-based pest management strategies under real-world conditions.

This technical guide serves as a comprehensive resource on the current understanding of (Z)-7-Tetracosene as an insect pheromone. As research progresses, a deeper understanding of its role in insect chemical communication will undoubtedly lead to innovative and environmentally sound applications.

Workflow for Pheromone Identification and Application

Caption: A typical workflow for identifying and applying an insect pheromone.

Theoretical Stability of Tetracos-7-ene: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetracos-7-ene, a long-chain alkene with the chemical formula C24H48, is a molecule of interest in various fields, including chemical ecology, where it has been identified as a component of avian preen gland secretions. Understanding the intrinsic stability of its isomers is crucial for elucidating its biochemical pathways, predicting its environmental fate, and exploring its potential applications in drug development and materials science. This technical guide provides a comprehensive overview of the theoretical principles governing the stability of this compound and outlines the computational and experimental methodologies that can be employed for its detailed stability analysis.

Theoretical Background: Factors Influencing Alkene Stability

The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the stereochemistry of the substituents (cis/trans isomerism).

-

Substitution: Alkenes with a greater number of alkyl groups attached to the sp2-hybridized carbons of the double bond are generally more stable. This increased stability is attributed to hyperconjugation, an electronic effect where the sigma electrons of the adjacent C-H or C-C bonds delocalize into the empty π* antibonding orbital of the double bond. This delocalization lowers the overall energy of the molecule, thus increasing its stability. The general order of stability based on substitution is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted

-

Cis/Trans Isomerism: For disubstituted alkenes, the trans isomer, in which the two larger substituent groups are on opposite sides of the double bond, is typically more stable than the cis isomer, where they are on the same side. This is due to steric hindrance in the cis isomer, where the close proximity of the bulky groups leads to repulsive interactions, increasing the molecule's potential energy and decreasing its stability.

For a long-chain alkene like this compound, which is a disubstituted alkene, the trans isomer is predicted to be more stable than the cis isomer.

Computational Protocol for Stability Analysis

Computational chemistry provides powerful tools to quantify the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

Proposed Computational Workflow

A logical workflow for the computational analysis of this compound stability is outlined below.

Detailed Computational Methodology

-

Structure Generation: Initial 3D structures of cis-Tetracos-7-ene and trans-Tetracos-7-ene are generated using a molecular builder.

-

Geometry Optimization: The geometries of both isomers are optimized to find the lowest energy conformation. A common and efficient method for this is the B3LYP functional with the 6-31G(d) basis set.

-

Frequency Calculation: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, a frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.

-

Single Point Energy Calculation: For higher accuracy, a single point energy calculation is performed on the optimized geometries using a more robust level of theory, such as the M06-2X functional with a larger basis set like def2-TZVPP.[1] The M06-2X functional is known to perform well for thermochemical calculations of main-group elements.

-

Thermochemical Analysis: From the frequency calculation, thermochemical properties such as enthalpy (H) and Gibbs free energy (G) are calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

-

Relative Stability Determination: The relative stability of the isomers is determined by comparing their calculated enthalpies of formation (ΔHf) and Gibbs free energies of formation (ΔGf). The isomer with the lower (more negative) value is the more stable one.

Predicted Quantitative Data

Based on established principles of alkene stability, the following table summarizes the expected theoretical data for the stability of this compound isomers. The values are hypothetical but reflect the expected trend.

| Isomer | Relative Enthalpy of Formation (ΔHf, kJ/mol) | Relative Gibbs Free Energy of Formation (ΔGf, kJ/mol) |

| trans-Tetracos-7-ene | 0.00 (Reference) | 0.00 (Reference) |

| cis-Tetracos-7-ene | + 4-6 | + 3-5 |

Experimental Protocol for Stability Verification

Experimental studies are essential to validate the theoretical predictions. The synthesis of both isomers followed by experimental determination of their heats of formation provides a direct measure of their relative stabilities.

Synthesis of this compound Isomers

A common route for the synthesis of long-chain alkenes is the Wittig reaction, which can be controlled to favor either the cis or trans isomer.

Experimental Determination of Stability

The relative stabilities of the synthesized isomers can be determined by measuring their heats of hydrogenation or heats of combustion using calorimetry.

-

Heat of Hydrogenation: Both cis- and trans-Tetracos-7-ene are hydrogenated to the same alkane, tetracosane. The difference in the heat released during the hydrogenation of each isomer corresponds to the difference in their initial stabilities. The less stable isomer will release more heat.

-

Heat of Combustion: The complete combustion of each isomer to CO2 and H2O is carried out in a bomb calorimeter. The isomer with the higher heat of combustion is the less stable one.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the analysis of long-chain alkenes.

-

Protocol:

-

Sample Preparation: The synthesized this compound isomers are dissolved in a suitable solvent (e.g., hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The temperature program is optimized to achieve good separation of the cis and trans isomers.

-

MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 336.6) and characteristic fragmentation patterns of long-chain alkenes.

-

Isomer Identification: The retention times of the cis and trans isomers will differ, allowing for their identification and quantification.

-

Conclusion

The stability of this compound is governed by well-established principles of alkene chemistry, with the trans isomer predicted to be more stable than the cis isomer due to reduced steric hindrance. This theoretical prediction can be quantified through computational methods such as Density Functional Theory, which allows for the calculation of key thermodynamic properties. Experimental validation through synthesis and calorimetric measurements, coupled with analytical characterization by GC-MS, provides a robust framework for a comprehensive understanding of the stability of this long-chain alkene. This knowledge is fundamental for researchers in chemical ecology, synthetic chemistry, and drug development.

References

Methodological & Application

Synthesis of Tetracos-7-ene: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of Tetracos-7-ene, a long-chain alkene with potential applications in chemical ecology and as a synthetic building block. Two primary synthetic routes are presented: the Wittig reaction for the creation of the carbon-carbon double bond, and an acetylide coupling followed by stereoselective reduction to achieve the desired alkene geometry.

Data Summary

The following table summarizes the key quantitative parameters for the two proposed synthetic routes to this compound. Yields are representative for these types of reactions and may vary based on experimental conditions and optimization.

| Parameter | Wittig Reaction Route | Acetylide Coupling / Reduction Route |

| Starting Materials | Heptyltriphenylphosphonium bromide, Heptadecanal | 1-Octyne, 1-Bromohexadecane |

| Key Reagents | n-Butyllithium, Lindlar's catalyst, Hydrogen | Sodium amide, Lindlar's catalyst, Hydrogen |

| Reaction Time | ~24-48 hours | ~24-48 hours |

| Reaction Temperature | -78°C to room temperature | -78°C to room temperature |

| Overall Yield | 60-70% (for Z-isomer) | 65-75% (for Z-isomer) |

| Stereoselectivity | Dependent on Wittig reagent and conditions | High for Z-isomer with Lindlar's catalyst |

Experimental Protocols

Protocol 1: Synthesis of (Z)-Tetracos-7-ene via Wittig Reaction

This protocol outlines the synthesis of (Z)-Tetracos-7-ene using a Wittig reaction between heptyltriphenylphosphonium bromide and heptadecanal. The use of an unstabilized ylide generally favors the formation of the Z-isomer.

Materials:

-

Heptyltriphenylphosphonium bromide

-

Heptadecanal

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon line with Schlenk line)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Ylide Formation:

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add heptyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at -78°C for 1 hour, then warm to 0°C and stir for an additional hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to -78°C.

-

In a separate flask, dissolve heptadecanal (1.0 equivalent) in anhydrous THF.

-

Add the heptadecanal solution to the ylide solution dropwise via syringe.

-

Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain (Z)-Tetracos-7-ene.

-

Protocol 2: Synthesis of (Z)-Tetracos-7-ene via Acetylide Coupling and Lindlar Reduction

This protocol describes the synthesis of (Z)-Tetracos-7-ene through the coupling of an acetylide with an alkyl halide, followed by a stereoselective partial hydrogenation. This method is particularly useful for obtaining the Z-isomer with high stereoselectivity.

Materials:

-

1-Octyne

-

1-Bromohexadecane

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Quinoline

-

Hydrogen gas (H₂)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Methanol

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dry ice condenser

-

Inert atmosphere setup

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Acetylide Formation and Coupling:

-

Set up a three-necked round-bottom flask with a dry ice condenser under an inert atmosphere.

-

Condense anhydrous liquid ammonia into the flask at -78°C.

-

Add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.

-

Slowly add 1-octyne (1.2 equivalents) to the sodium amide suspension. Stir for 1 hour to form the sodium acetylide.

-

Add a solution of 1-bromohexadecane (1.0 equivalent) in a small amount of anhydrous diethyl ether dropwise to the acetylide solution.

-

Allow the reaction to stir at -78°C for 4-6 hours, then let the ammonia evaporate overnight as the reaction warms to room temperature.

-

-

Workup:

-

Carefully quench the reaction mixture with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is tetracos-7-yne.

-

-

Lindlar Reduction:

-

Dissolve the crude tetracos-7-yne in a mixture of hexane and methanol.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Flush the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature and monitor the reaction progress by TLC or GC.

-

Once the starting alkyne is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with hexane.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to yield pure (Z)-Tetracos-7-ene.

-

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of (Z)-Tetracos-7-ene via the Wittig reaction.

Caption: Workflow for the synthesis of (Z)-Tetracos-7-ene via the Wittig reaction.

The second diagram illustrates the synthetic workflow for the preparation of (Z)-Tetracos-7-ene via the acetylide coupling and reduction route.

Caption: Workflow for the synthesis of (Z)-Tetracos-7-ene via acetylide coupling and reduction.

Application Notes and Protocols for the Gas Chromatography Analysis of Tetracos-7-ene

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of Tetracos-7-ene using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a long-chain alkene that has been identified as a component in the uropygial gland secretions of certain bird species, such as the green woodhoopoe[1][2][3]. Its analysis is crucial for studies in chemical ecology and potentially for the development of new bioactive compounds. Gas chromatography is the primary analytical technique for the separation and quantification of this volatile compound.

Analytical Methodologies

The analysis of this compound is typically performed using GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and confirmation.

Recommended GC-MS Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound, based on methods used for similar long-chain hydrocarbons and alkenes. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms fused-silica column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4] |

| Carrier Gas | Helium, constant flow at 1 mL/min[4] |

| Injection Mode | Splitless (1 µL injection volume)[5] |

| Injector Temperature | 250°C - 280°C |

| Oven Temperature Program | Initial temperature of 70°C (hold for 2 minutes), ramp at 10°C/min to 320°C (hold for 10 minutes)[4] |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Quantitative Analysis by GC-FID

For quantitative analysis, a GC-FID system is often employed. The parameters can be similar to the GC-MS method, with the FID temperature set to 280°C - 300°C[3].

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a volatile organic solvent such as hexane or dichloromethane in a volumetric flask.

-